molecular formula C14H11N5O4 B3832680 N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide

N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide

Cat. No.: B3832680
M. Wt: 313.27 g/mol
InChI Key: CUYRWKVBKPOLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide is a compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe. This compound is particularly valuable in the study of biological systems, where it can be used to label and track molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in labeling and tracking biological molecules, such as proteins and lipids, in live cells.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.

    Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.

Mechanism of Action

The mechanism by which N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological systems.

Comparison with Similar Compounds

N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide can be compared to other fluorescent compounds like:

These compounds share similar fluorescent properties but differ in their specific applications and molecular targets, highlighting the uniqueness of this compound in its versatility and range of uses.

Properties

IUPAC Name

N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-8(20)15-9-2-4-10(5-3-9)16-11-6-7-12(19(21)22)14-13(11)17-23-18-14/h2-7,16H,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYRWKVBKPOLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide
Reactant of Route 6
N-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.